rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride
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Overview
Description
“rac-(1R,2R)-2-methoxycyclopropan-1-amine hydrochloride” is a compound with the molecular weight of 123.58 . Another related compound is “rac-(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol hydrochloride” with a molecular weight of 209.71 .
Molecular Structure Analysis
The InChI code for “rac-(1R,2R)-2-methoxycyclopropan-1-amine hydrochloride” is 1S/C4H9NO.ClH/c1-6-4-2-3 (4)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m1./s1 .Physical And Chemical Properties Analysis
“rac-(1R,2R)-2-methoxycyclopropan-1-amine hydrochloride” is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Sila-Analogues Synthesis : Sila-venlafaxine, a silicon analogue of the serotonin/noradrenaline reuptake inhibitor venlafaxine, involves synthesis starting from silicon-based compounds, where rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride derivatives may be relevant (Daiss et al., 2006).
Synthesis of Chiral Intermediates : In the biocatalytic synthesis of key chiral intermediates for hepatitis C virus inhibitors, derivatives of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride are utilized, showcasing their application in drug development (Zhu, Shi, Zhang, & Zheng, 2018).
Crystal Structure Analyses : Studies involving the synthesis of new organic compounds often include the structural determination of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride derivatives, aiding in understanding their molecular configurations (Ismiyev et al., 2020).
Chemical Properties and Reactions
Metallocene Synthesis : Research on synthesizing chiral ansa-metallocenes demonstrates the utility of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride in organometallic chemistry (Diamond, Jordan, & Petersen, 1996).
Labelled Compound Synthesis : The synthesis of labelled compounds, such as raclopride, for radiopharmaceutical applications often involves derivatives of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride, highlighting its role in creating diagnostic agents (Wheeler et al., 2005).
Preparation of Novel Heterocyclic Compounds : The synthesis of new heterocyclic compounds, like hormaomycin analogues, often employs rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride for their unique chemical properties (Kozhushkov et al., 2005).
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride involves the reduction of a ketone intermediate followed by reductive amination.", "Starting Materials": [ "2-cyclopropylpropan-2-one", "propylmagnesium bromide", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Formation of Grignard reagent", "2-cyclopropylpropan-2-one is reacted with propylmagnesium bromide to form the corresponding Grignard reagent.", "Step 2: Reduction of ketone intermediate", "The ketone intermediate is reduced using sodium cyanoborohydride to form the corresponding alcohol.", "Step 3: Reductive amination", "The alcohol is then reacted with ammonium chloride and sodium cyanoborohydride to form the desired amine product.", "Step 4: Formation of hydrochloride salt", "The amine product is then treated with hydrochloric acid to form the hydrochloride salt of rac-(1R,2R)-2-propylcyclopropan-1-amine." ] } | |
CAS RN |
921602-81-5 |
Product Name |
rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride |
Molecular Formula |
C6H14ClN |
Molecular Weight |
135.6 |
Purity |
95 |
Origin of Product |
United States |
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